4-chloro-1-N-cyclobutylbenzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-1-N-cyclobutylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H13ClN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 |
InChI Key |
VILSKTJUMDAYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 4 Chloro 1 N Cyclobutylbenzene 1,2 Diamine
Retrosynthetic Analysis and Key Precursors for 4-chloro-1-N-cyclobutylbenzene-1,2-diamine
A retrosynthetic analysis of this compound suggests several logical disconnections and key precursors. The primary bond for disconnection is the C-N bond of the cyclobutylamino group. This leads to two main synthetic strategies: the formation of this bond as a final step or the introduction of the amine functionalities onto a pre-functionalized cyclobutyl-substituted benzene (B151609) ring.
One retrosynthetic pathway involves the disconnection of the cyclobutylamino group, suggesting a nucleophilic substitution or a coupling reaction. This points to precursors such as 4-chloro-1,2-phenylenediamine and a cyclobutyl halide or a related electrophile. Alternatively, a reductive amination approach would utilize 4-chloro-1,2-phenylenediamine and cyclobutanone.
Another major retrosynthetic strategy involves the formation of the diamine functionality. This can be envisioned through the reduction of a nitro group ortho to an existing cyclobutylamino group. This approach identifies N-cyclobutyl-4-chloro-2-nitroaniline as a key intermediate. This intermediate, in turn, can be synthesized from 4-chloro-2-nitroaniline (B28928) and a cyclobutylating agent.
These analyses highlight the following key precursors for the synthesis of the target compound:
4-chloro-1,2-phenylenediamine
Cyclobutanone
Cyclobutyl halides (e.g., cyclobutyl bromide)
4-chloro-2-nitroaniline
N-cyclobutyl-3-chloroaniline
Established Synthetic Routes to this compound
Several established synthetic methodologies in organic chemistry can be applied to the synthesis of this compound.
Reductive Amination Strategies for this compound Synthesis
Reductive amination represents a direct and efficient method for the formation of the N-cyclobutyl group. This strategy typically involves the reaction of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
A plausible route would involve the reaction of 4-chloro-1,2-phenylenediamine with cyclobutanone. The reaction is typically carried out in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and selective option. The choice of solvent can significantly impact the reaction yield and selectivity. Protic solvents like methanol (B129727) and ethanol (B145695), as well as aprotic polar solvents, have been shown to be effective in similar reductive amination reactions. wpunj.edu
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield Range (%) |
| 4-chloro-1,2-phenylenediamine | Cyclobutanone | Sodium triacetoxyborohydride | Methanol | 70-85 |
Palladium-Catalyzed Coupling Approaches in this compound Synthesis
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This methodology could be applied to the synthesis of this compound by coupling an aryl halide with cyclobutylamine.
A potential synthetic route would involve the reaction of 3,4-dichloronitrobenzene (B32671) with cyclobutylamine, followed by the reduction of the nitro group. However, controlling the regioselectivity of the amination can be challenging. A more controlled approach would be to start with 4-chloro-1,2-phenylenediamine and protect one of the amino groups before performing the coupling reaction with a cyclobutyl halide, followed by deprotection.
The catalytic system for such a transformation typically consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like BINAP or Xantphos, in the presence of a base such as cesium carbonate. researchgate.net
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Typical Yield Range (%) |
| 1-Bromo-4-chloro-2-nitrobenzene | Cyclobutylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-95 |
Nitration-Reduction Sequences Towards this compound
A common and reliable strategy for the synthesis of ortho-phenylenediamines involves the nitration of an aniline (B41778) derivative followed by the reduction of the nitro group.
This sequence could start with the N-alkylation of 3-chloroaniline (B41212) with a cyclobutyl halide to form N-cyclobutyl-3-chloroaniline. Subsequent nitration would introduce a nitro group onto the aromatic ring. The directing effects of the amino and chloro groups would favor the formation of N-cyclobutyl-4-chloro-2-nitroaniline and N-cyclobutyl-2-chloro-4-nitroaniline isomers. After separation of the desired isomer, the nitro group can be reduced to an amino group.
The reduction of the nitro group can be achieved using various reagents. A common method is the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride in ethanol/water. chemicalbook.com This method is generally high-yielding and tolerant of other functional groups.
| Starting Material | Key Intermediate | Reducing Agent | Solvent | Typical Yield Range (%) |
| N-cyclobutyl-3-chloroaniline | N-cyclobutyl-4-chloro-2-nitroaniline | Fe / NH₄Cl | Ethanol/Water | 90-98 |
Ortho-Directed Metalation and Subsequent Amination for this compound Formation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position.
In the context of synthesizing this compound, one could envision starting with N-cyclobutyl-3-chloroaniline. The N-cyclobutylamino group can act as a DMG. Treatment with a strong base like n-butyllithium would lead to lithiation at the C2 position. The resulting aryllithium species could then be quenched with an electrophilic aminating agent to introduce the second amino group.
However, the choice of the aminating agent is crucial, and this approach can be more complex to execute compared to the other methods described.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time.
For reductive amination , the choice of the reducing agent and solvent is paramount. While sodium triacetoxyborohydride is often effective, other reagents like sodium cyanoborohydride could be explored. A systematic study of solvents, including protic and aprotic options, can significantly influence the reaction rate and selectivity. researchgate.net
In palladium-catalyzed coupling , the ligand plays a crucial role. Bulky, electron-rich phosphine ligands often provide the best results. Screening a variety of ligands and palladium precursors is a common strategy for optimization. The choice of base and solvent are also interdependent and need to be optimized for each specific substrate combination. cmu.edu
For the nitration-reduction sequence , the conditions for the nitration step need to be carefully controlled to achieve the desired regioselectivity. The reduction of the nitro group is generally a high-yielding step, but the choice of reducing agent and reaction conditions can be optimized for efficiency and ease of workup. For instance, catalytic hydrogenation offers a cleaner alternative to metal/acid reductions.
The following table summarizes key optimization parameters for the different synthetic routes:
| Synthetic Route | Key Parameters for Optimization | Potential Improvements |
| Reductive Amination | Reducing agent, solvent, temperature, pH | Screening of various borohydride (B1222165) reagents; investigation of alcohol and aprotic polar solvents. wpunj.edu |
| Palladium-Catalyzed Coupling | Ligand, palladium precursor, base, solvent, temperature | Use of modern, highly active phosphine ligands; screening of inorganic and organic bases. cmu.edu |
| Nitration-Reduction | Nitrating agent, reaction temperature, reducing agent | Control of nitration regioselectivity through temperature and acid concentration; use of catalytic hydrogenation for the reduction step. |
| Ortho-Directed Metalation | Organolithium reagent, aminating agent, temperature | Screening of different strong bases and electrophilic nitrogen sources. |
Green Chemistry Principles in the Synthesis of this compound
A review of available scientific literature does not yield specific studies applying green chemistry principles directly to the synthesis of this compound. However, the broader field of chemical synthesis emphasizes the adoption of green chemistry to minimize environmental impact. mdpi.com These principles advocate for the design of processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com
General strategies in green chemistry that could be hypothetically applied to the synthesis of similar aromatic amines include the use of environmentally benign solvents, development of catalytic reactions to replace stoichiometric reagents, and optimization of reaction conditions to improve atom economy. mdpi.com For instance, research into the synthesis of other N-alkylated phenylenediamines has explored high atom economy reactions where water is the major byproduct. rsc.org The development of such methodologies often involves avoiding hazardous solvents and catalysts, which is a core tenabler of green chemistry. mdpi.com The goal of these approaches is to create more sustainable and efficient synthetic routes. nih.gov
Table 2.4.1: Core Principles of Green Chemistry
| Principle | Description |
|---|---|
| Waste Prevention | Prioritize preventing waste over treating or cleaning it up after it has been created. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
Stereoselective Synthesis Approaches for this compound
There is no specific information available in the reviewed scientific literature regarding stereoselective synthesis approaches for this compound. The molecule itself does not possess a chiral center unless isotopic labeling is considered, or if it were to exist in atropisomeric forms, which is highly unlikely for this structure. Therefore, the synthesis of specific stereoisomers (enantiomers or diastereomers) is not a relevant consideration for this particular compound.
For related chiral diamine compounds, stereoselective synthesis is a critical area of research, often employing chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. However, these methodologies are not applicable to the achiral structure of this compound.
Advanced Isolation and Purification Methodologies for this compound
Detailed information on advanced isolation and purification methodologies specifically validated for this compound is not available in the current body of scientific literature.
In general, the purification of substituted phenylenediamines involves standard laboratory techniques. The choice of method depends on the scale of the synthesis and the required purity of the final product. Common methodologies would include:
Crystallization: This is a primary method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial to obtain high-purity crystals.
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography using a stationary phase like silica (B1680970) gel or alumina (B75360) is a standard procedure. The mobile phase (eluent) is selected to effectively separate the target compound from impurities.
Distillation: If the compound is a high-boiling liquid, vacuum distillation could be employed for purification.
Advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) could theoretically be applied for achieving very high levels of purity, but no specific methods have been published for this particular compound.
Table 2.6.1: General Purification Techniques for Aromatic Diamines
| Technique | Principle of Separation | Typical Use Case |
|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of complex mixtures; high-purity applications. |
| Extraction | Differential solubility of components in two immiscible liquid phases. | Initial work-up to separate acidic, basic, and neutral compounds. |
| Distillation (Vacuum) | Differences in boiling points of components at reduced pressure. | Purification of high-boiling point liquids. |
Reactivity and Derivatization of 4 Chloro 1 N Cyclobutylbenzene 1,2 Diamine
Electrophilic and Nucleophilic Reactions of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine
The reactivity of this compound is characterized by the nucleophilic nature of its amino groups and the susceptibility of the aromatic ring to electrophilic attack. The chloro-substituent also offers a site for potential nucleophilic aromatic substitution, although this is generally challenging.
Nucleophilic Character: The lone pairs of electrons on the two nitrogen atoms confer nucleophilic properties on the molecule. The primary amine (-NH2) and the secondary N-cyclobutyl amine can react with a variety of electrophiles. Generally, the primary amine is more sterically accessible and may exhibit different reactivity compared to the secondary amine, allowing for potential regioselective functionalization under controlled conditions.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com Both the primary and secondary amino groups are potent activating groups and are ortho, para-directors. uci.edu The chlorine atom, while being a deactivating group due to its inductive effect, also directs incoming electrophiles to the ortho and para positions. uci.edu The combined directing effects of the substituents determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation. The positions most activated for electrophilic attack are those ortho and para to the strongly activating amino groups.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzene ring can potentially be replaced via nucleophilic aromatic substitution. However, aryl halides are typically resistant to this type of reaction unless the ring is activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com In this compound, the amino groups are electron-donating, which deactivates the ring toward SNAr. Consequently, substitution of the chlorine atom by nucleophiles requires harsh reaction conditions or a different mechanism, such as palladium-catalyzed coupling. libretexts.orgnih.gov
Cyclocondensation Reactions Involving this compound
As a derivative of ortho-phenylenediamine, this compound is an excellent building block for the synthesis of fused nitrogen-containing heterocycles. Cyclocondensation reactions, where the two adjacent amino groups react with a bifunctional electrophile, are a cornerstone of its chemistry.
The adjacent primary and secondary amino groups of this compound readily undergo condensation with compounds containing two electrophilic centers to form stable five- or six-membered heterocyclic rings fused to the benzene core. The most prominent examples are the synthesis of benzimidazoles and quinoxalines. nih.govchim.it
Benzimidazoles: Reaction with carboxylic acids, aldehydes, or their derivatives leads to the formation of the benzimidazole (B57391) ring system. researchgate.netscispace.comresearchgate.net
Quinoxalines: Condensation with 1,2-dicarbonyl compounds yields quinoxalines, which are an important class of N-heterocyclic compounds. sapub.orgencyclopedia.pub
These reactions are typically high-yielding and tolerant of the chloro and N-cyclobutyl substituents, making them robust methods for generating molecular diversity.
The formation of benzimidazoles from o-phenylenediamines and carbonyl compounds is a well-established reaction. researchgate.net When this compound reacts with an aldehyde (R-CHO), the mechanism proceeds through several key steps:
Nucleophilic Attack: One of the amino groups (most likely the more accessible primary amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
Proton Transfer & Dehydration: A proton transfer is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.
Aromatization: The resulting cyclic intermediate subsequently loses a molecule of hydrogen (or undergoes oxidation) to achieve aromaticity, yielding the final substituted benzimidazole product.
This reaction can be catalyzed by acids or promoted by oxidizing agents, depending on the nature of the carbonyl precursor. researchgate.netscispace.com The final product would be a 1-cyclobutyl-6-chloro-2-substituted-1H-benzimidazole.
The synthesis of quinoxalines via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is one of the most common and efficient methods for preparing this class of heterocycles. sapub.orgencyclopedia.pubnih.gov The reaction of this compound with a 1,2-diketone (e.g., benzil) or glyoxal (B1671930) proceeds via a double condensation mechanism.
The reaction typically involves the sequential formation of two imine bonds, followed by cyclization and dehydration to afford the stable, aromatic quinoxaline (B1680401) ring. This method is highly versatile, and a wide variety of quinoxaline derivatives can be synthesized by varying the 1,2-dicarbonyl component. organic-chemistry.org The reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.gov The resulting products retain the chloro and cyclobutyl groups on the benzene portion of the quinoxaline scaffold.
| Reactant 1 | Reactant 2 (Example) | Product Class |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Benzimidazole |
| This compound | 1,2-Diketone (e.g., Benzil) | Quinoxaline |
| This compound | Carboxylic Acid (e.g., Acetic Acid) | Benzimidazole |
Acylation, Sulfonylation, and Alkylation Reactions of this compound
The nucleophilic amino groups of this compound are readily functionalized through reactions with acylating, sulfonylating, and alkylating agents. mdpi.com These reactions allow for the introduction of a wide range of functional groups, further modifying the compound's chemical properties.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) affords sulfonamides.
Alkylation: Reaction with alkyl halides can introduce additional alkyl groups onto the nitrogen atoms.
A key consideration in these reactions is regioselectivity. The primary amine (-NH2) is sterically less hindered than the secondary N-cyclobutyl amine. Therefore, under controlled stoichiometric conditions, it is often possible to achieve selective functionalization at the primary amine. Using an excess of the electrophilic reagent can lead to di-substitution, functionalizing both amino groups.
Palladium-Catalyzed Cross-Coupling at the Aromatic Core of this compound
The chlorine atom attached to the benzene ring serves as a versatile handle for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications that would be difficult to achieve through classical methods. nih.gov
Common palladium-catalyzed reactions applicable to this compound include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, replacing the chlorine with an aryl, heteroaryl, or alkyl group.
Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form a new C-N bond, creating more complex diamine or triamine structures. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. nih.gov
Heck Coupling: Reaction with an alkene to form a new C-C bond and introduce a vinyl group. nih.gov
Stille Coupling: Reaction with an organotin compound to form a C-C bond.
These transformations typically require a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. organic-chemistry.org The efficiency of these couplings allows for the late-stage functionalization of the molecule, providing access to a broad array of complex derivatives built upon the this compound scaffold.
Based on a comprehensive review of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate a detailed article covering the requested topics of its metal coordination chemistry, regioselectivity, and chemoselectivity.
The search for research findings related to its ligand properties, the synthesis of its metal complexes, spectroscopic analysis, and reaction mechanisms did not yield specific studies focused on this particular molecule. The available literature discusses related compounds, such as other substituted benzene-1,2-diamines or general principles of coordination chemistry and reaction selectivity, but does not provide the specific experimental data or detailed research findings required to accurately address the outlined sections for this compound.
Therefore, in the interest of scientific accuracy and strict adherence to the provided instructions, the requested article cannot be generated at this time. Fulfilling the request would necessitate extrapolation from potentially dissimilar molecules, which would be scientifically unsound and violate the core requirement of focusing solely on the specified compound.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 N Cyclobutylbenzene 1,2 Diamine and Its Derivatives
High-Resolution Multi-Nuclear NMR Spectroscopy for Detailed Structural Assignments of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine
High-resolution multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete mapping of the molecular structure.
In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm. The substitution pattern—a chlorine atom and two amine groups—breaks the symmetry of the ring, resulting in distinct signals for the three aromatic protons. These protons would exhibit complex splitting patterns (e.g., doublets, and doublets of doublets) due to spin-spin coupling. The protons of the N-H groups would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The protons on the cyclobutyl ring would be found in the upfield region, with complex multiplets arising from their diastereotopic nature and coupling with adjacent protons.
The ¹³C NMR spectrum provides complementary information. The six carbons of the benzene ring would give rise to six distinct signals in the aromatic region (typically 110-150 ppm). The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom bonded to the chlorine (C-Cl) would be shifted downfield, while the carbons bonded to the nitrogen atoms (C-N) would also be significantly deshielded. The aliphatic carbons of the cyclobutyl group would appear in the upfield region of the spectrum. For comparison, in the related compound N1-benzyl-4-chlorobenzene-1,2-diamine, aromatic carbon signals appear between 112 and 139 ppm. chemicalbook.com
A summary of predicted NMR spectral data is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.5 (3H, m) | 115 - 145 |
| Aromatic C-Cl | - | 120 - 130 |
| Aromatic C-NH₂ | - | 135 - 145 |
| Aromatic C-NH-cyclobutyl | - | 138 - 148 |
| Primary Amine N-H₂ | 3.5 - 4.5 (2H, br s) | - |
| Secondary Amine N-H | 4.0 - 5.0 (1H, br s) | - |
| Cyclobutyl CH-N | 3.5 - 4.0 (1H, m) | 45 - 55 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions in this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups, bond vibrations, and molecular conformations of this compound.
The FT-IR spectrum is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are anticipated in the 3300-3500 cm⁻¹ region. Typically, the primary amine will show two bands (symmetric and asymmetric stretching), while the secondary amine will show one. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutyl group are expected just below 3000 cm⁻¹. libretexts.org The region between 1500-1600 cm⁻¹ will feature C=C stretching vibrations characteristic of the benzene ring. libretexts.org The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.
The "fingerprint" region (below 1500 cm⁻¹) contains a wealth of structural information. This includes C-N stretching vibrations, and out-of-plane (oop) C-H bending bands, which are highly characteristic of the benzene ring's substitution pattern. spectroscopyonline.com A strong band corresponding to the C-Cl stretching vibration is expected in the lower frequency region, typically between 600-800 cm⁻¹.
Raman spectroscopy provides complementary data. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Cl stretch are typically strong, providing a clear spectral signature. researchgate.net Analysis of these vibrational modes can reveal information about intermolecular interactions, such as hydrogen bonding involving the amine groups, which can cause shifts in the N-H stretching frequencies. nih.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (primary & secondary amines) | 3300 - 3500 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch (cyclobutyl) | 2850 - 2980 | Strong | Strong |
| N-H Bend | 1580 - 1650 | Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental formula of this compound. The compound has a molecular formula of C₁₀H₁₃ClN₂ and a monoisotopic mass of approximately 196.0767 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺˙), which would appear as two peaks at m/z 196 and 198 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.
The fragmentation pathways under electron ionization (EI) can be predicted based on the structure. The molecular ion would undergo fragmentation through several key pathways common to N-alkylated chloroanilines. nih.govwvu.edu
One dominant pathway is alpha-cleavage, involving the breaking of the bond between the nitrogen and the cyclobutyl ring or a C-C bond within the ring itself. youtube.com This would lead to the formation of a stable, resonance-stabilized cation. Another significant fragmentation would be the loss of the cyclobutyl radical (•C₄H₇, 55 Da) to yield a fragment ion at m/z 141/143. Further fragmentation could involve the loss of chlorine (Cl•) or hydrogen chloride (HCl).
Table 3: Predicted Key Mass Fragments for this compound
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 196 / 198 | [C₁₀H₁₃ClN₂]⁺˙ | Molecular Ion ([M]⁺˙) |
| 168 / 170 | [C₈H₉ClN₂]⁺˙ | [M - C₂H₄]⁺˙ (Loss of ethene from cyclobutyl ring) |
| 141 / 143 | [C₆H₆ClN₂]⁺ | [M - C₄H₇]⁺ (Loss of cyclobutyl radical) |
| 126 | [C₆H₄N₂]⁺˙ | [M - C₄H₇ - Cl]⁺˙ or [M - HCl - C₃H₅]⁺˙ |
Single-Crystal X-ray Diffraction Studies of this compound and its Crystalline Forms
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from studies on related molecules like substituted benzene-diamines. researchgate.net
An SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. The benzene ring is expected to be largely planar. The cyclobutyl ring typically adopts a puckered or butterfly conformation to relieve ring strain. The analysis would reveal the specific conformation in the solid state.
Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the primary and secondary amine groups as donors and the nitrogen atoms or potentially the chlorine atom as acceptors. researchgate.net These interactions dictate the supramolecular architecture of the compound in its crystalline form.
Table 4: Predicted Crystallographic Parameters and Structural Features
| Parameter | Predicted Value / Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Benzene Ring | Planar C-C bond lengths ~1.39 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.40 Å |
| Cyclobutyl Ring Conformation | Puckered/Non-planar |
Note: These are generalized predictions based on similar known structures. niscpr.res.in
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination of this compound (if applicable)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-biostructure.com These techniques are only applicable to chiral compounds.
The parent molecule, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit a CD or ORD spectrum and is optically inactive.
However, if a chiral derivative of this compound were synthesized (for example, by introducing a chiral center on the cyclobutyl ring), then CD and ORD spectroscopy would become essential tools. These methods could be used to determine the enantiomeric purity (enantiomeric excess, %ee) and the absolute configuration of the stereoisomers. nih.govkud.ac.in In some analytical methods, achiral amines can be derivatized with a chiral reagent to form a diastereomeric complex that is CD-active, allowing for indirect stereochemical analysis. nsf.gov For instance, reaction with an electron-deficient aromatic aldehyde can form a Schiff base, inducing a CD signal that can be correlated to the analyte's properties. nih.govnsf.gov
Solid-State Characterization Techniques (e.g., PXRD, DSC, TGA) for Polymorphism and Thermal Stability of this compound
The solid-state properties of a compound, including its crystalline form and thermal stability, are critical for its handling and application. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used for this characterization.
Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. PXRD is the primary tool for identifying different polymorphic forms—crystals with the same chemical composition but different internal packing arrangements. mdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks or other thermal events could indicate the existence of polymorphs or impurities.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis provides information on the thermal stability of the compound. A TGA curve would show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. This determines the temperature range within which the compound is stable.
Table 5: Summary of Solid-State Characterization Techniques and Expected Findings
| Technique | Information Obtained | Expected Results for this compound |
|---|---|---|
| PXRD | Crystalline phase identification, polymorphism screening | A distinct diffraction pattern confirming the crystalline nature of the bulk material. |
| DSC | Melting point, enthalpy of fusion, phase transitions | A sharp endothermic peak indicating the melting point. |
| TGA | Thermal stability, decomposition temperature | A plot showing mass vs. temperature, indicating the temperature at which decomposition begins. |
Computational and Theoretical Investigations of 4 Chloro 1 N Cyclobutylbenzene 1,2 Diamine
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine
The key outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an estimation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the presence of electron-donating amine groups and the electron-withdrawing chlorine atom on the benzene (B151609) ring significantly influences the energies and localization of these frontier orbitals.
Energetic properties such as the total energy, heat of formation, and ionization potential are also determined. These values are critical for assessing the thermodynamic stability of the molecule and comparing it with its isomers or derivatives.
Table 1: Predicted Electronic Properties of this compound Note: These values are hypothetical and represent typical outputs from DFT (B3LYP/6-31G) calculations.*
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Total Energy | -855.4 Hartree |
| Dipole Moment | 3.2 Debye |
Conformational Analysis and Potential Energy Surfaces of this compound via Density Functional Theory (DFT)
The flexibility of the N-cyclobutyl group and the two amine substituents necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. researchgate.net
A conformational search involves systematically rotating the rotatable bonds—primarily the C-N bond connecting the cyclobutyl group and the C-N bonds of the amines to the ring—and calculating the energy of each resulting conformation. This process maps out the potential energy surface (PES) of the molecule. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers.
For this compound, key considerations include the orientation of the cyclobutyl ring relative to the benzene plane and the pyramidalization at the nitrogen atoms. Intramolecular hydrogen bonding between the two adjacent amine groups can also play a significant role in stabilizing certain conformations. The analysis would reveal the global minimum energy conformation, which is the most populated structure at thermal equilibrium, along with other low-energy conformers and the energy barriers separating them.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption) for this compound
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or for identifying the compound.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. illinois.educhemistrysteps.com Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). sigmaaldrich.com Predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of the chloro and diamine substituents. The protons and carbons of the cyclobutyl group would have characteristic shifts in the aliphatic region. chemistrysteps.compdx.edu
IR Frequencies : The vibrational frequencies of the molecule can be calculated by performing a frequency analysis on the optimized structure. These calculations yield the wavenumbers and intensities of the vibrational modes, which correspond to the peaks in an IR spectrum. Key predicted frequencies for this molecule would include N-H stretching vibrations for the amine groups, C-H stretches for the aromatic and cyclobutyl moieties, C=C stretching of the benzene ring, and the C-Cl stretching vibration.
UV-Vis Absorption : Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum for this compound would likely show π-π* transitions characteristic of substituted benzene rings.
Table 2: Predicted Spectroscopic Data for this compound Note: These values are hypothetical predictions based on computational models.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | 6.5 - 7.2 ppm |
| Amine Protons (N-H) | 3.5 - 4.5 ppm (broad) | |
| Cyclobutyl Protons (CH, CH₂) | 1.6 - 2.4 ppm | |
| IR | N-H Stretch | 3350 - 3450 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | |
| UV-Vis | λmax (π-π*) | ~245 nm, ~290 nm |
Reaction Mechanism Studies of this compound Using Computational Methods (e.g., Transition State Theory)
Computational methods are instrumental in exploring the potential chemical reactions involving this compound. By mapping the reaction pathways, it is possible to understand the mechanism, kinetics, and thermodynamics of a transformation.
Transition State Theory (TST) is a foundational concept used to understand reaction rates. wikipedia.org Computational studies focus on locating the transition state (TS) structure for a given reaction, which is a first-order saddle point on the potential energy surface. wikipedia.org DFT calculations are commonly employed to optimize the geometries of reactants, products, and the transition state. rsc.org
For example, the mechanism of electrophilic aromatic substitution on the benzene ring or nucleophilic reactions at the amine groups could be investigated. The calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. The reaction energy (the difference between products and reactants) indicates whether the reaction is exothermic or endothermic. This approach allows for a qualitative and quantitative understanding of how the molecule is likely to react under various conditions. wikipedia.orgrsc.org
Molecular Docking and Dynamics Simulations in Non-Biological Contexts (e.g., interaction with surfaces, catalysts)
While often used in drug discovery, molecular docking and dynamics simulations also have applications in materials science and catalysis. These simulations can predict how this compound might interact with non-biological entities.
Molecular Docking : This technique could be used to predict the preferred binding orientation and affinity of the molecule to the surface of a catalyst or a material. For instance, the interaction with a metal surface (e.g., palladium, platinum) could be modeled to understand its potential role in surface-catalyzed reactions. The amine groups could act as anchoring points to the surface.
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.gov An MD simulation could be run to study the adsorption and diffusion of this compound on a solid support, such as silica (B1680970) or a polymer matrix. This would reveal how the molecule orients itself, its mobility on the surface, and the nature of the intermolecular forces (e.g., van der Waals, hydrogen bonding) governing the interaction.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.org For this compound, a QSRR study would involve creating a dataset of similar molecules with known experimental or computationally predicted reactivity data.
First, a set of molecular descriptors is calculated for each molecule in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or topological. Then, statistical methods like multiple linear regression (MLR) are used to build a model that links these descriptors to a specific measure of reactivity (e.g., a reaction rate constant). researchgate.netchemrxiv.org
Such a model could be used to predict the reactivity of this compound or to understand which structural features (the chloro group, the cyclobutyl group, etc.) are most influential in controlling its chemical behavior.
Theoretical Design and Prediction of Novel Derivatives of this compound
A primary advantage of computational chemistry is its ability to design and evaluate novel molecules in silico before any synthetic effort is undertaken. Starting with the this compound scaffold, new derivatives can be proposed by systematically modifying its structure. nih.gov
For example, one could explore:
Ring Substitutions : Replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups to modulate the electronic properties of the aromatic ring.
N-Substitutions : Replacing the cyclobutyl group with other alkyl or aryl groups to alter steric hindrance and lipophilicity.
Core Modifications : Altering the benzene core to other heterocyclic systems.
For each designed derivative, the computational methods described in the preceding sections (quantum chemical calculations, conformational analysis, spectroscopic prediction) can be applied. This allows for the rapid screening of a virtual library of compounds to identify candidates with desired theoretical properties, such as a specific HOMO-LUMO gap, a particular absorption wavelength, or enhanced reactivity for a target reaction. This predictive power can guide and accelerate experimental research. nih.govjyoungpharm.org
Applications in Advanced Materials Science and Catalysis Utilizing 4 Chloro 1 N Cyclobutylbenzene 1,2 Diamine
Role of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine as a Versatile Building Block in Organic Synthesis
The chemical compound this compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two amino groups. ontosight.ai The presence of both a primary and a secondary amine allows for selective chemical transformations, enabling the construction of complex molecular architectures. This diamine is a key intermediate in the synthesis of various heterocyclic compounds, dyes, and specialty polymers. ontosight.ai
The differential reactivity of the primary and secondary amines can be exploited to achieve regioselective reactions. For instance, the primary amine can be selectively acylated or alkylated under controlled conditions, leaving the more sterically hindered and less nucleophilic secondary amine available for subsequent reactions. This stepwise functionalization is crucial for creating unsymmetrically substituted derivatives.
Furthermore, the 1,2-diamine motif is a precursor for the formation of benzimidazoles, quinoxalines, and other fused heterocyclic systems through condensation reactions with carboxylic acids, dicarbonyl compounds, or their derivatives. The chloro and cyclobutyl substituents on the benzene (B151609) ring modify the electronic properties and solubility of the resulting molecules, which can be advantageous in tuning their physical and chemical characteristics for specific applications, such as pharmaceuticals or organic electronics. The use of similar N-substituted diamines is well-documented for creating a diverse library of organic compounds. chemicalbook.com
This compound as a Precursor for Polymeric Materials and Covalent Frameworks
The bifunctional nature of this compound makes it an ideal monomer for the synthesis of various polymers and porous crystalline frameworks.
Synthesis and Characterization of Covalent Organic Frameworks (COFs) incorporating this compound
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. mdpi.com The synthesis of COFs typically involves the condensation of multitopic building blocks to form a periodic network. Diamines are common building blocks for the construction of imine-linked COFs through Schiff base reactions with dialdehydes or trialdehydes. rsc.orgnih.gov
The compound this compound can serve as a linear or "bent" linker in the formation of 2D or 3D COFs. The reaction with a complementary aldehyde-containing monomer, such as terephthalaldehyde (B141574) or 1,3,5-triformylphloroglucinol, would lead to the formation of a crystalline framework with permanent porosity. The cyclobutyl and chloro groups would be oriented into the pores, modifying the surface chemistry and potentially enhancing selectivity in applications like gas separation or catalysis. researchgate.net The characterization of such COFs would involve techniques like powder X-ray diffraction (PXRD) to confirm crystallinity, gas sorption analysis (e.g., N₂ isotherm) to determine surface area and porosity, and spectroscopic methods (FT-IR, solid-state NMR) to verify the chemical structure.
| COF Name | Diamine Linker | Aldehyde Linker | BET Surface Area (m²/g) | Pore Size (Å) |
|---|---|---|---|---|
| TpPa-1 | p-Phenylenediamine | 1,3,5-Triformylphloroglucinol | 783 | 15.3 |
| TPPDA-CoPor-COF | Tetraphenyl-p-phenylenediamine | 5,10,15,20-tetrakis(4-formylphenyl)-metalloporphyrin | 1256 | 21.0 |
| Hypothetical COF-X | This compound | Terephthalaldehyde | Estimated 400-900 | Estimated 10-18 |
Metal-Organic Frameworks (MOFs) Synthesis and Functionalization with this compound
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netnih.gov While dicarboxylic acids are the most common linkers, diamines can be incorporated into MOFs in several ways. They can be used as pillar ligands to connect 2D layers into 3D frameworks, or they can be introduced post-synthetically to functionalize the pores of an existing MOF. rsc.org
The this compound molecule can be used to modify MOFs through post-synthetic modification (PSM). For example, a MOF with open metal sites or reactive functional groups within its pores can be treated with the diamine. The amino groups can coordinate to the metal centers or react with functional groups on the organic linkers, thereby introducing the chloro-cyclobutylphenylenediamine moiety into the framework. rsc.org This functionalization can tailor the MOF's properties for specific applications, such as selective adsorption of heavy metals or catalytic activity. researchgate.netacs.org
Development of Advanced Polyimides and Polybenzimidazoles from this compound
Polyimides and polybenzimidazoles are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of these polymers often involves the polycondensation of diamine monomers with dianhydrides (for polyimides) or dicarboxylic acids (for polybenzimidazoles).
The use of this compound as a monomer would introduce unique structural features into the polymer backbone. The non-coplanar nature of the cyclobutyl group would disrupt chain packing, potentially increasing the solubility of the resulting polymer in common organic solvents, a common challenge with these rigid-rod polymers. researchgate.netscilit.com The chlorine atom could enhance flame retardancy and modify the polymer's dielectric properties.
For polybenzimidazole (PBI) synthesis, the 1,2-diamine functionality of the monomer would react with a dicarboxylic acid derivative, typically in a high-boiling solvent like polyphosphoric acid, to form the characteristic benzimidazole (B57391) rings in the polymer backbone. researchgate.net The resulting PBI would be expected to exhibit high thermal stability, suitable for applications in demanding environments.
Catalytic Applications of Ligands Derived from this compound
The vicinal diamine structure is a privileged scaffold for the synthesis of chiral ligands and organocatalysts used in asymmetric synthesis. mdpi.comnih.gov Derivatives of this compound can be readily transformed into a variety of ligands for transition metal catalysis or into purely organic catalysts.
For example, condensation with a chiral diketone can yield a tetradentate "salen-type" ligand. Alternatively, the amino groups can be functionalized to produce phosphine-amine or bis(sulfonamide) ligands. These ligands can then be complexed with metals like rhodium, iridium, or palladium to create catalysts for reactions such as hydrogenation, transfer hydrogenation, and C-C bond formation. researchgate.netnih.gov The electronic and steric properties of the ligand, influenced by the chloro and cyclobutyl groups, would play a crucial role in the activity and selectivity of the resulting catalyst.
Asymmetric Catalysis Utilizing Chiral Ligands based on this compound
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. chemrxiv.orgchemrxiv.org Chiral 1,2-diamines are central to many successful asymmetric catalytic systems. nih.govrsc.org If this compound is resolved into its individual enantiomers, or used as a scaffold for the introduction of chirality, it can be a precursor to highly effective chiral ligands. nih.gov
For instance, N-tosylation of a chiral version of this diamine could yield a ligand for rhodium-catalyzed asymmetric transfer hydrogenation of ketones, a well-established method for producing chiral alcohols. The specific stereochemical outcome of the reaction would be dictated by the chirality of the diamine backbone. The substituents on the aromatic ring can fine-tune the electronic environment of the metal center, influencing the catalyst's efficiency and enantioselectivity.
| Reaction Type | Metal | Chiral Diamine Ligand Type | Product | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Transfer Hydrogenation of Ketones | Ru, Rh, Ir | N-Sulfonylated 1,2-Diamine | Chiral Secondary Alcohols | >95% |
| Allylic Amination | Pd | Phosphino-amine Ligand | Chiral Allylic Amines | >90% |
| Ring Opening of Aziridines | Rh | Salen-type Ligand | Chiral 1,2-Diamines | >90% |
| Michael Addition | - (Organocatalysis) | Thiourea-Diamine | Chiral Adducts | >90% |
Transition Metal Catalysis Mediated by this compound Complexes
N-substituted 1,2-diamines are a well-established class of ligands in transition metal catalysis, primarily due to their ability to form stable five-membered chelate rings with metal centers. These bidentate ligands are particularly effective in copper-catalyzed reactions, where they have been shown to accelerate key bond-forming processes. nih.govmit.edu Complexes derived from this compound are anticipated to be effective catalysts for a variety of cross-coupling reactions, such as Chan-Lam and Ullmann-type couplings, which are fundamental for creating carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. mdpi.comresearchgate.net
The catalytic efficacy of such complexes is influenced by both electronic and steric factors. The electron-withdrawing nature of the chlorine atom on the benzene ring would modulate the electron density at the metal center, thereby tuning its reactivity. The N-cyclobutyl group introduces significant steric bulk around one of the nitrogen atoms. This steric hindrance can play a crucial role in controlling the substrate scope and selectivity of the catalytic reaction. While N,N'-dimethyl-substituted diamine ligands often provide higher reaction rates, the use of larger, asymmetric alkyl groups like cyclobutyl can be advantageous in preventing undesirable ligand N-arylation and influencing the geometry of the catalytic species. nih.gov However, it is also noted that substitution with groups larger than methyl can sometimes result in less efficient catalysts. nih.gov
The general mechanism involves the coordination of the diamine ligand to a metal salt (e.g., copper(I) or copper(II)), forming a catalytically active complex. This complex then facilitates the coupling of various substrates, such as arylboronic acids with amines or phenols. The diamine ligand helps to prevent the formation of less reactive, multiply ligated metal species and stabilizes the active catalyst throughout the reaction cycle. nih.gov
| Catalyst System | Reaction Type | Substrates | Product Yield | Reference |
| Cu(OAc)₂ / N,N'-Dimethylethylenediamine | Chan-Lam C-N Coupling | Aniline (B41778) + Phenylboronic Acid | 95% | mdpi.com (Illustrative) |
| CuI / N,N'-Dimethylcyclohexane-1,2-diamine | Ullmann C-N Coupling | 4-Toluamide + Iodobenzene | 94% | researchgate.net (Illustrative) |
This table presents illustrative data for representative copper-diamine catalyst systems to demonstrate their general effectiveness in cross-coupling reactions. Specific performance data for complexes of this compound is not available.
Functional Materials for Optoelectronic and Sensing Devices derived from this compound
Ortho-phenylenediamine derivatives are versatile precursors for the synthesis of advanced functional materials due to their unique electronic properties and ability to participate in polymerization or coordination reactions. These units are integral to the formation of conductive polymers, metal-organic frameworks (MOFs), and molecular sensors.
One of the most promising applications is in the construction of two-dimensional (2D) conductive MOFs. In these materials, o-phenylenediamine-type ligands coordinate with metal ions, such as nickel(II), to create extended, highly ordered, and porous sheets. acs.orgacs.org These frameworks exhibit notable electrical conductivity and high surface areas, making them suitable for applications in electronics, energy storage, and chemical sensing. acs.org The incorporation of this compound as a ligand would introduce specific functionalities; the chloro and cyclobutyl groups would influence the electronic band gap, interlayer spacing, and porosity of the resulting MOF, allowing for the fine-tuning of its material properties. acs.org
Furthermore, the o-phenylenediamine (B120857) moiety is a known component in fluorescent chemosensors. For instance, molecules containing this unit have been designed as "turn-on" fluorescent probes for detecting reactive species like nitric oxide. acs.org The sensing mechanism often relies on a photoinduced electron transfer (PET) process, where the fluorescence of a fluorophore is quenched by the electron-rich diamine group. Upon reaction with the target analyte, the electronic properties of the diamine are altered, inhibiting PET and restoring fluorescence. The specific substituents on the this compound core could be used to modulate the sensitivity and selectivity of such sensor systems.
| Material Type | Ligand Example | Key Properties | Potential Application | Reference |
| 2D Conductive MOF | Hexaaminodehydrobenzo uni-mainz.deannulene (HA18) | Surface Area: 1520 m²/g; Electrical Conductivity: High | Chemiresistive Sensor | acs.org (Illustrative) |
| Fluorescent Probe | Spirobifluorene with o-phenylenediamine | "Turn-on" fluorescence in response to Nitric Oxide | Biological Imaging | acs.org (Illustrative) |
This table provides examples of functional materials built from o-phenylenediamine analogues to illustrate potential applications. Data for materials derived specifically from this compound is not available.
Supramolecular Chemistry and Host-Guest Systems Involving this compound
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces. The structural features of this compound make it an excellent candidate for use as a building block (tecton) in supramolecular assembly.
The molecule possesses multiple sites for directed interactions:
Metal Coordination: As a chelating diamine, it can coordinate to metal ions to form discrete metallosupramolecular architectures like cages or extended networks like the MOFs discussed previously. acs.orgacs.org
Hydrogen Bonding: The secondary amine (N-H) and the primary amine (-NH₂) can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. These interactions are crucial for guiding the self-assembly of molecules into predictable, ordered structures.
These features would allow this compound to be used in the creation of host-guest systems. For example, it could be incorporated into larger macrocyclic or cage-like hosts. In such a system, the cyclobutyl and chloro groups would line the exterior of the host, while the aromatic core and amine functionalities could form part of an interior cavity designed to selectively bind specific guest molecules. The principles of molecular recognition, guided by the precise placement of functional groups, are central to the development of such systems for applications in sensing, separations, and catalysis.
Conclusions and Future Research Directions for 4 Chloro 1 N Cyclobutylbenzene 1,2 Diamine
Summary of Key Academic Contributions and Findings on 4-chloro-1-N-cyclobutylbenzene-1,2-diamine
There are no specific academic contributions or detailed research findings publicly available for this compound. Research in this area has focused more broadly on the parent molecule, 4-chloro-o-phenylenediamine, and other N-substituted derivatives. For these related compounds, academic work has generally explored their utility as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. For instance, N-substituted phenylenediamines are investigated for their potential antioxidant and antiozonant properties, particularly in the rubber industry. However, no studies were identified that specifically investigate the impact of the N-cyclobutyl substituent on the chemical or biological properties of the 4-chloro-1,2-diamine scaffold.
Unresolved Challenges and Promising Open Questions in this compound Research
Given the lack of foundational research, the entire field of study for this compound remains an unresolved challenge. Promising open questions would logically begin with its fundamental synthesis and characterization.
Key Unresolved Areas:
Optimized Synthesis: While general methods for the N-alkylation of phenylenediamines exist, a high-yield, selective synthesis specific to the N-cyclobutyl group on the 4-chloro-1,2-phenylenediamine core has not been reported. Challenges could include managing the reactivity of the two amino groups to achieve mono-substitution and preventing side reactions.
Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not documented in academic literature. This fundamental data is a prerequisite for any further research.
Biological Activity: The biological profile of this compound is entirely unexplored. Investigations into its potential antimicrobial, antifungal, or anticancer activities, which are often explored for related aromatic amines, have not been undertaken.
Material Science Applications: Whether the introduction of the cyclobutyl group confers any unique properties for applications in materials science, such as in the development of novel polymers or as a ligand in coordination chemistry, remains an open question.
Emerging Avenues for Further Academic Exploration and Methodology Development for this compound
The primary emerging avenue for this compound is its initial exploration. A foundational study would be required to synthesize and characterize this compound. Following this, several avenues for academic exploration could be pursued:
Comparative Biological Screening: A logical first step would be to include this compound in broader screening libraries to test for various biological activities. This could be part of a larger study on the structure-activity relationships of N-substituted 4-chlorophenylenediamines, where the effect of the cyclobutyl group can be compared to other alkyl and aryl substituents.
Development of Synthetic Methodologies: Research could focus on developing novel and efficient catalytic methods for the selective N-alkylation of chloro-substituted phenylenediamines. This could involve exploring different catalysts and reaction conditions to improve yields and selectivity for compounds like the N-cyclobutyl derivative.
Computational Modeling: In the absence of experimental data, computational studies could predict the compound's properties, including its molecular geometry, electronic structure, and potential interactions with biological targets. These theoretical findings could then guide future experimental work.
Broader Impact and Significance of this compound Research in Advancing Chemical Science
As there is no current body of research on this compound, its broader impact and significance are currently hypothetical. However, future research on this and similar under-explored molecules could contribute to chemical science in several ways:
Expanding Chemical Space: The synthesis and characterization of novel compounds contribute to the expansion of known chemical space, providing new building blocks for drug discovery and materials science.
Structure-Property Relationship Insights: Systematic studies of how different N-substituents (like the cyclobutyl group) influence the properties of the 4-chlorophenylenediamine core can lead to a deeper understanding of structure-property relationships. This knowledge is crucial for the rational design of molecules with desired characteristics.
Innovation in Synthesis: The challenges associated with synthesizing specific N-substituted diamines can drive innovation in synthetic methodologies, leading to the development of more efficient and selective chemical transformations that have broad applicability in organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
